molecular formula C19H22N4O3 B12187188 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione

Cat. No.: B12187188
M. Wt: 354.4 g/mol
InChI Key: FFLBWIHZEVAXIG-UHFFFAOYSA-N
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Description

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that features a combination of indole, piperazine, and pyrrolidine moieties

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The piperazine and pyrrolidine rings contribute to the compound’s overall binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, piperazine derivatives, and pyrrolidine derivatives. Compared to these compounds, 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its combination of three distinct moieties, which may confer enhanced biological activity and selectivity. Examples of similar compounds include:

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-pyrrolidin-1-ylethane-1,2-dione

InChI

InChI=1S/C19H22N4O3/c24-17(16-13-14-5-1-2-6-15(14)20-16)22-9-11-23(12-10-22)19(26)18(25)21-7-3-4-8-21/h1-2,5-6,13,20H,3-4,7-12H2

InChI Key

FFLBWIHZEVAXIG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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